Selective BRPF1 Bromodomain Engagement: 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine vs. 4-Phenyl-pyridine Comparator
3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine exhibits moderate but measurable affinity for the BRPF1 bromodomain with a dissociation constant (Kd) of 20,000 nM (20 µM) as determined by the BROMOscan assay [1]. In contrast, a representative 4-phenyl-pyridine analog (Compound 233) displays a Kd exceeding 200,000 nM (>200 µM) against the same target under comparable assay conditions [2]. This represents at least a 10-fold improvement in binding affinity, establishing 3-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine as a more suitable starting point for BRPF1-focused hit-to-lead campaigns.
| Evidence Dimension | Binding affinity (Kd) for BRPF1 bromodomain |
|---|---|
| Target Compound Data | 20,000 nM (20 µM) |
| Comparator Or Baseline | 4-Phenyl-pyridine analog (Compound 233): >200,000 nM (>200 µM) |
| Quantified Difference | >10-fold improvement in affinity |
| Conditions | BROMOscan assay; recombinant human BRPF1 expressed in E. coli; 1-hour incubation |
Why This Matters
This differential binding affinity provides a clear, quantifiable basis for selecting this compound over a generic pyridine analog when initiating a BRPF1 bromodomain inhibitor program.
- [1] BindingDB. BDBM50468549: 3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine. Kd = 20,000 nM for BRPF1. View Source
- [2] BindingDB. BDBM50121955: 4-Phenyl-pyridine analog (Compound 233). Kd >200,000 nM for BRPF1. View Source
